Near-Equipotent Dual CK1δ/CK1ε Inhibition Versus Isoform-Biased Comparators PF-670462 and SR-3029
CK1-IN-1 inhibits CK1δ and CK1ε with IC50 values of 15 nM and 16 nM, respectively, yielding a δ/ε IC50 ratio of 0.94 . In contrast, PF-670462 exhibits a 6.9-fold preference for CK1δ over CK1ε (IC50: 13 nM vs. 90 nM), and SR-3029 shows a 5.9-fold δ-preference (IC50: 44 nM vs. 260 nM) . This balanced dual-inhibition profile makes CK1-IN-1 the compound of choice for experimental models in which both CK1δ and CK1ε are implicated in the phenotype.
| Evidence Dimension | CK1δ/CK1ε isoform selectivity ratio based on cell-free biochemical IC50 data |
|---|---|
| Target Compound Data | CK1δ IC50 = 15 nM; CK1ε IC50 = 16 nM; δ/ε ratio = 0.94 |
| Comparator Or Baseline | PF-670462 (δ 13 nM, ε 90 nM, ratio 0.14); SR-3029 (δ 44 nM, ε 260 nM, ratio 0.17) |
| Quantified Difference | CK1-IN-1 provides 6.9-fold (vs. PF-670462) and 5.9-fold (vs. SR-3029) more balanced CK1δ/ε inhibition |
| Conditions | Cell-free recombinant kinase assays using full-length or catalytic-domain CK1 isoforms; ATP concentrations at approximate Km levels |
Why This Matters
For researchers studying Wnt/β-catenin or circadian rhythms where both CK1δ and CK1ε drive pathway output, CK1-IN-1 avoids under-inhibition of either isoform, eliminating the need for dual-compound cocktails.
